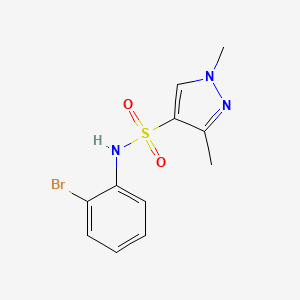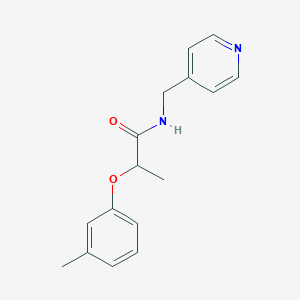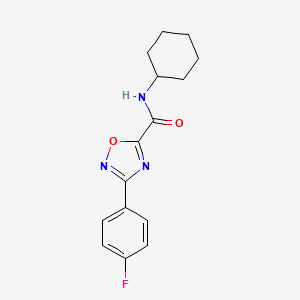
N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research due to its ability to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). NF-κB is a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival. The inhibition of NF-κB activation by BAY 11-7082 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections.
作用机制
N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 inhibits the activation of NF-κB by targeting the inhibitor of kappa B kinase (IKK) complex, which is responsible for the phosphorylation and degradation of inhibitor of kappa B (IκB) proteins. IκB proteins bind to NF-κB and prevent its translocation to the nucleus, where it activates the transcription of target genes. N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 inhibits the phosphorylation of IκB proteins by blocking the activation of IKK complex, leading to the stabilization of IκB proteins and the inhibition of NF-κB activation.
Biochemical and Physiological Effects
N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 has also been shown to suppress the production of proinflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor alpha, in various cell types.
实验室实验的优点和局限性
N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 has several advantages for lab experiments, including its high potency, selectivity, and stability. It has been shown to be effective in inhibiting NF-κB activation in various cell types and animal models. However, N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 has some limitations, including its potential cytotoxicity at high concentrations and its off-target effects on other signaling pathways. Therefore, it is important to carefully optimize the concentration and duration of N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 treatment in lab experiments.
未来方向
There are several future directions for the research on N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082. One potential direction is to investigate the therapeutic potential of N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 in combination with other drugs or therapies for cancer and inflammatory disorders. Another direction is to develop more potent and selective inhibitors of NF-κB signaling that could be used for clinical applications. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the off-target effects of N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 and to develop strategies to minimize these effects.
合成方法
N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 can be synthesized using a multistep reaction starting from 2-bromobenzoic acid and 3-methyl-1-phenyl-1H-pyrazol-5-amine. The synthesis involves the formation of an amide intermediate, which is then sulfonated to yield the final product. The purity and yield of N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 can be improved by using high-performance liquid chromatography (HPLC) purification.
科学研究应用
N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 has been extensively used in scientific research to investigate the role of NF-κB signaling in various biological processes. It has been shown to inhibit the activation of NF-κB induced by various stimuli, including proinflammatory cytokines, bacterial lipopolysaccharides, and tumor necrosis factor alpha. N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide 11-7082 has been used to study the involvement of NF-κB signaling in cancer cell survival, proliferation, and invasion. It has also been used to investigate the role of NF-κB in inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
N-(2-bromophenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2S/c1-8-11(7-15(2)13-8)18(16,17)14-10-6-4-3-5-9(10)12/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZBRFCOAQOVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-{2-[5,7-dibromo-3-(4-morpholinyl)-1-benzofuran-2(3H)-ylidene]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B5294979.png)
![3-(benzylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5294981.png)
![N-([(4,6-dimethyl-2-pyrimidinyl)amino]{[3-(trifluoromethyl)phenyl]amino}methylene)-4-methylbenzenesulfonamide](/img/structure/B5294989.png)
![5-isopropyl-2-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294995.png)
![1,1'-(1,4-phenylene)bis[3-(1,3-benzodioxol-5-yl)-2-propen-1-one]](/img/structure/B5295002.png)

![3-(1-adamantyl)-6-amino-4-pyridin-3-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5295023.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5295029.png)



![3-allyl-5-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5295063.png)
![N-cyclopropyl-7-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5295064.png)
![3,4-difluoro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5295067.png)